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Compound of Interest

Compound Name:
7-Methoxybenzofuran-2-carboxylic

acid

Cat. No.: B1585203 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxybenzofuran-2-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Methoxybenzofuran-2-carboxylic acid is a heterocyclic compound belonging to the

benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal

chemistry and drug development due to their wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise characterization of

these molecules is paramount for ensuring their purity, confirming their structure, and

understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for the structural elucidation of organic compounds.

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-
Methoxybenzofuran-2-carboxylic acid. The insights presented herein are synthesized from

established spectroscopic principles and data from structurally related compounds, offering a

robust framework for researchers working with this molecule.
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IUPAC Name: 7-Methoxybenzofuran-2-carboxylic acid[3]

CAS Number: 4790-79-8[3][4]

Molecular Formula: C₁₀H₈O₄[3]

Molecular Weight: 192.17 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 7-Methoxybenzofuran-2-carboxylic acid, both ¹H and ¹³C NMR are crucial

for confirming the substitution pattern of the benzofuran core.

Molecular Structure with Atom Numbering for NMR
Caption: Atom numbering for NMR assignments of 7-Methoxybenzofuran-2-carboxylic acid.

¹H NMR Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by

the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift,

typically in the range of δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and

exchange with trace amounts of water in the solvent.

Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear as a set of

coupled multiplets. Based on related structures, the expected chemical shifts are

approximately δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relationships

between the protons (ortho, meta, para).

Furan Ring Proton (H3): This proton is on the furan ring and is expected to appear as a

singlet or a narrow multiplet in the region of δ 7.0-7.5 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet,

typically around δ 3.9-4.0 ppm.
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¹³C NMR Analysis
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The

chemical shifts are influenced by the electronegativity of attached atoms and the overall

electronic environment. Aromatic methoxy groups typically have a ¹³C chemical shift of around

56 ppm, but this can be influenced by steric effects[5].

Carboxylic Carbon (-COOH): This carbon will be observed at a downfield chemical shift,

typically in the range of δ 160-170 ppm.

Aromatic and Furan Carbons: The carbons of the benzofuran ring system are expected to

resonate in the range of δ 105-160 ppm. The carbon attached to the methoxy group (C7) and

the carbons of the furan ring (C2 and C3a) will have distinct chemical shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at

approximately δ 56 ppm.

Predicted NMR Data Summary
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)

-COOH 12.0 - 13.0 (s, broad) 160 - 170

H3 7.0 - 7.5 (s) ~110

H4, H5, H6 7.0 - 7.8 (m) 110 - 130

C2 - ~145

C3a - ~125

C7 - ~150

C7a - ~148

-OCH₃ 3.9 - 4.0 (s) ~56

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 7-Methoxybenzofuran-2-carboxylic acid in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm
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NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids

as it allows for the observation of the acidic proton.

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton

frequency of at least 300 MHz.[1]

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 15-20 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Data Processing: Process the acquired data by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts should be referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectral Interpretation Workflow
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Acquire IR Spectrum

Identify Broad O-H Stretch
(3300-2500 cm⁻¹)

Identify C-H Stretches
(Aromatic >3000 cm⁻¹, Alkyl <3000 cm⁻¹)

Identify Strong C=O Stretch
(1760-1690 cm⁻¹)

Identify Aromatic C=C Stretches
(~1600, ~1500 cm⁻¹)

Identify C-O Stretch
(1320-1210 cm⁻¹)

Confirm Functional Groups

Click to download full resolution via product page

Caption: A workflow for the interpretation of the IR spectrum of 7-Methoxybenzofuran-2-
carboxylic acid.

Expected IR Absorption Bands
The IR spectrum of 7-Methoxybenzofuran-2-carboxylic acid is expected to show

characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer

structure of carboxylic acids.[7]

C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just

above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed just below 3000

cm⁻¹.[8]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of

1760-1690 cm⁻¹ due to the carbonyl group of the carboxylic acid.[7]

C=C Stretch (Aromatic): Two or more sharp bands of variable intensity are expected in the

1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the

aromatic ring.

C-O Stretch (Carboxylic Acid and Ether): The C-O stretching of the carboxylic acid and the

aryl ether will result in strong absorptions in the fingerprint region, typically between 1320-

1210 cm⁻¹.[7]

Expected IR Data Summary
Wavenumber (cm⁻¹) Functional Group Description

3300 - 2500 O-H (Carboxylic Acid) Strong, very broad

> 3000 C-H (Aromatic) Medium, sharp

< 3000 C-H (Methoxy) Medium, sharp

1760 - 1690 C=O (Carboxylic Acid) Strong, sharp

1600 - 1450 C=C (Aromatic) Medium to weak, sharp

1320 - 1210 C-O (Acid and Ether) Strong

Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount

of the solid sample directly onto the ATR crystal. Ensure good contact between the sample

and the crystal by applying pressure.
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Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)

with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and

press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Proposed Mass Spectrometry Fragmentation Pathway

[M]+•
m/z = 192

[M-OH]+
m/z = 175

-•OH

[M-COOH]+
m/z = 147

-•COOH

[M-CH3]+
m/z = 177

-•CH3

[M-CO]+
m/z = 164

-CO

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 7-Methoxybenzofuran-2-carboxylic acid in

Mass Spectrometry.

Mass Spectrum Analysis
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Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z value

corresponding to the molecular weight of the compound, which is 192.17. In high-resolution

mass spectrometry, the exact mass can be determined.[3] PubChem predicts a monoisotopic

mass of 192.04225 Da.[9]

Fragmentation Pattern: The fragmentation of 7-Methoxybenzofuran-2-carboxylic acid is

expected to involve the loss of small, stable fragments from the functional groups. Common

fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17

Da) and the loss of the entire carboxyl group (•COOH, -45 Da).[10] The methoxy group can

also undergo fragmentation, such as the loss of a methyl radical (•CH₃, -15 Da).

Expected Mass Spectrometry Data
m/z (Predicted) Proposed Fragment Description

192 [C₁₀H₈O₄]⁺• Molecular Ion

177 [M - •CH₃]⁺ Loss of a methyl radical

175 [M - •OH]⁺ Loss of a hydroxyl radical

164 [M - CO]⁺• Loss of carbon monoxide

147 [M - •COOH]⁺ Loss of the carboxyl group

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is a suitable

method.

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for

polar molecules like carboxylic acids, and it can be operated in either positive or negative ion

mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 191 would be

observed.[9] Electron ionization (EI) is a higher-energy technique that would lead to more

extensive fragmentation.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Conclusion
The spectroscopic characterization of 7-Methoxybenzofuran-2-carboxylic acid is essential

for its unambiguous identification and quality control in research and development. This guide

provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in

fundamental spectroscopic principles and supported by data from related compounds. The

predicted spectral features, along with the provided experimental protocols, serve as a valuable

resource for scientists and researchers, enabling them to confidently interpret their

experimental data and verify the structure of this important benzofuran derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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